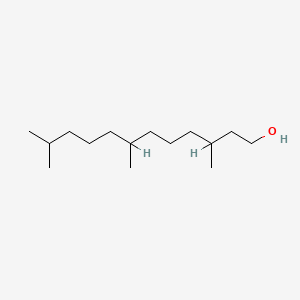
3,7,11-Trimethyl-1-dodecanol
Übersicht
Beschreibung
3,7,11-Trimethyl-1-dodecanol (TMD) is a long-chain alcohol that has been used in a variety of applications in scientific research. It is a colorless liquid that is insoluble in water but soluble in most organic solvents. TMD is commonly used as a solvent, a reagent, and a surfactant in a variety of lab experiments. It is also used as a reference compound in studies of the properties of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Tensiden
Hexahydrofarnesol: wurde als biobasierte Alkylkette für die Synthese von Glykosidtensiden eingesetzt. Diese Tenside weisen aufgrund der einzigartigen Struktur von Hexahydrofarnesol verbesserte physikalisch-chemische Eigenschaften auf. Die verzweigte C15-Alkylkette trägt zu einer niedrigeren Oberflächenspannung und einer niedrigeren Krafft-Temperatur bei, wodurch diese Tenside in verschiedenen Anwendungen, einschließlich Waschmitteln und Emulgatoren, effektiver werden {svg_1}.
Verwertung von Nebenprodukten aus der Flugkraftstoffproduktion
Als Nebenprodukt der industriellen Produktion von Farnesan, einem nachhaltigen Flugkraftstoff, stellt Hexahydrofarnesol eine wertvolle Ressource für die Herstellung biobasierter Produkte dar. Seine Verwendung trägt dazu bei, Abfall zu reduzieren und die Nachhaltigkeit in der Luftfahrtindustrie zu fördern {svg_2}.
Verbesserung der physikalisch-chemischen Eigenschaften
Die Einarbeitung von Hexahydrofarnesol in Tenside führt zu einer einzigartigen Reihe von Eigenschaften, wie z. B. geringer Empfindlichkeit gegenüber Temperatur und Salinität sowie der Fähigkeit, Winsor-III-Mikroemulsionssysteme über einen weiten Salinitätsbereich zu bilden. Diese Eigenschaften sind besonders vorteilhaft für Anwendungen in der verbesserten Ölgewinnung und der Umweltbehebung {svg_3}.
Krebsstoffwechselforschung
Hexahydrofarnesol wurde als Metabolit im Krebsstoffwechsel beobachtet. Dies deutet auf potenzielle Anwendungen in der Krebsforschung hin, bei denen das Verständnis der Rolle solcher Metaboliten zu neuen Erkenntnissen über die Biologie und Therapie von Krebszellen führen könnte {svg_4}.
Industrielle Anwendungen
Aufgrund seiner physikalisch-chemischen Eigenschaften kann Hexahydrofarnesol als Schmiermittel und Emulgator in verschiedenen industriellen Prozessen dienen. Seine antibakteriellen Eigenschaften ermöglichen es auch, als antimikrobielles Mittel in Formulierungen zu verwenden, die solche Eigenschaften erfordern {svg_5}.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
3,7,11-Trimethyl-1-dodecanol plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially affecting the synthesis and breakdown of fatty acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their function. This binding can result in either inhibition or activation of enzyme activity, depending on the context. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation. At high doses, it can have toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production .
Eigenschaften
IUPAC Name |
3,7,11-trimethyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUXESLSOZSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880730 | |
| Record name | 1-dodecanol, 3,7,11-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-34-1 | |
| Record name | 3,7,11-Trimethyl-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrofarnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-dodecanol, 3,7,11-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAHYDROFARNESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7,11-trimethyldodecan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
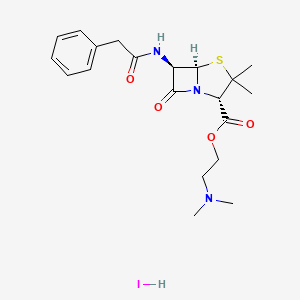
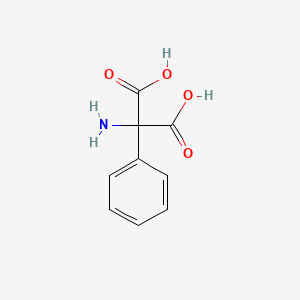
![6-[7-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxy-1-oxoheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1208003.png)




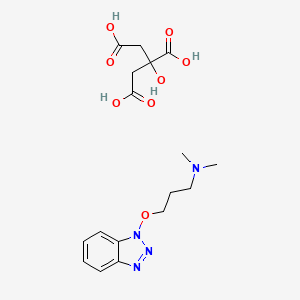
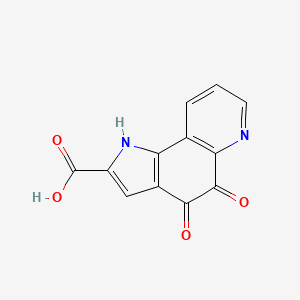
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)



